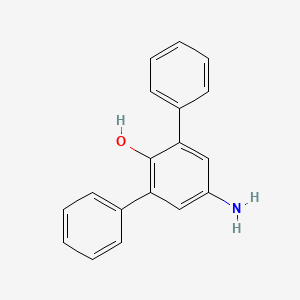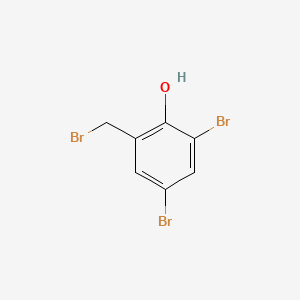![molecular formula C7H5BrF2 B1268598 [Bromo(difluoro)méthyl]benzène CAS No. 83170-17-6](/img/structure/B1268598.png)
[Bromo(difluoro)méthyl]benzène
Vue d'ensemble
Description
[Bromo(difluoro)methyl]benzene is an aromatic compound with the chemical formula C7H5BrF2. It consists of a benzene ring substituted with a bromo(difluoro)methyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Applications De Recherche Scientifique
[Bromo(difluoro)methyl]benzene has diverse applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Pharmaceutical Development: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Material Science: It is used in the development of advanced materials, including liquid crystals and polymers.
Chemical Biology: It is employed in the study of biological systems and the development of bioactive molecules.
Mécanisme D'action
Target of Action
The primary target of [Bromo(difluoro)methyl]benzene is the benzylic position of the benzene ring . The benzylic position is the carbon atom adjacent to the benzene ring, which is particularly reactive due to the resonance stabilization provided by the aromatic ring .
Mode of Action
[Bromo(difluoro)methyl]benzene interacts with its target through a two-step mechanism characterized by initial addition of a nucleophile (such as hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate . This process is known as nucleophilic substitution .
Biochemical Pathways
The biochemical pathways affected by [Bromo(difluoro)methyl]benzene involve the reactions that occur at the benzylic position, which are crucial for synthesis processes . These reactions include free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The compound’s physical and chemical properties, such as its liquid form and density , may influence its bioavailability.
Result of Action
The result of [Bromo(difluoro)methyl]benzene’s action is the formation of new compounds through the substitution of a halide anion at the benzylic position . This can lead to the creation of various derivatives of benzene, expanding the diversity of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [Bromo(difluoro)methyl]benzene. For instance, the Suzuki–Miyaura coupling reaction, which involves the use of organoboron reagents like [Bromo(difluoro)methyl]benzene, is known for its mild and functional group tolerant reaction conditions . The reaction’s success is partly due to the environmentally benign nature of the organoboron reagents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [Bromo(difluoro)methyl]benzene typically involves the bromination of difluoromethylbenzene. One common method includes the reaction of difluoromethylbenzene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of [Bromo(difluoro)methyl]benzene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity [Bromo(difluoro)methyl]benzene .
Analyse Des Réactions Chimiques
Types of Reactions: [Bromo(difluoro)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Reduction Reactions: The bromo group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Major Products Formed:
Substitution: Formation of difluoromethylbenzene derivatives.
Coupling: Formation of biaryl compounds.
Reduction: Formation of difluoromethylbenzene.
Comparaison Avec Des Composés Similaires
Chlorodifluoromethylbenzene: Similar structure but with a chlorine atom instead of bromine.
Fluorodifluoromethylbenzene: Contains a fluorine atom instead of bromine.
Iododifluoromethylbenzene: Contains an iodine atom instead of bromine.
Uniqueness: [Bromo(difluoro)methyl]benzene is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct reactivity and properties. The bromine atom provides a good leaving group for substitution reactions, while the difluoromethyl group enhances the compound’s stability and electron-withdrawing capability .
Propriétés
IUPAC Name |
[bromo(difluoro)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-7(9,10)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINSMVSYCNNAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348737 | |
| Record name | [bromo(difluoro)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83170-17-6 | |
| Record name | [bromo(difluoro)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (bromodifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


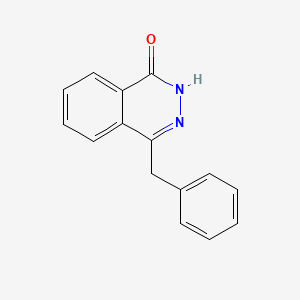
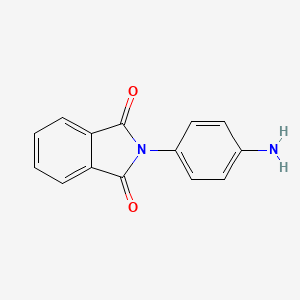
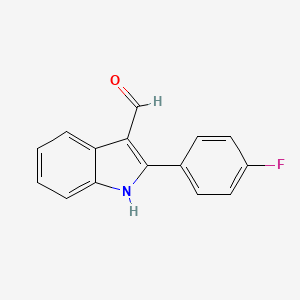
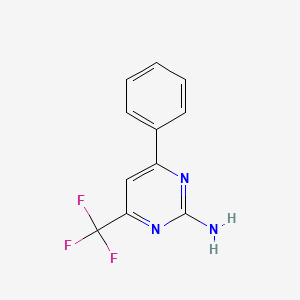
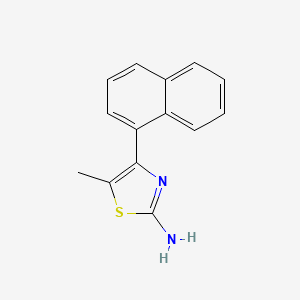
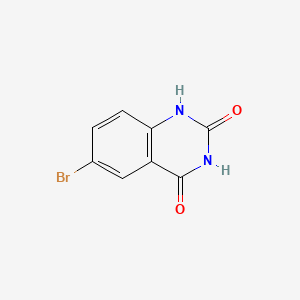
![3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine](/img/structure/B1268527.png)
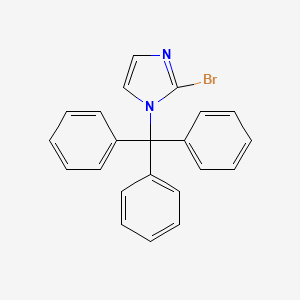
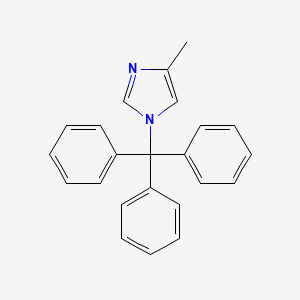
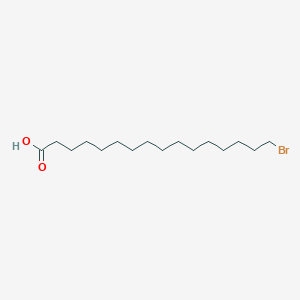

![5-Bromobenzo[B]thiophene-3-carboxylic acid](/img/structure/B1268535.png)
